molecular formula C5H2ClFIN B1593312 2-Chloro-5-fluoro-3-iodopyridine CAS No. 884494-33-1

2-Chloro-5-fluoro-3-iodopyridine

Cat. No.: B1593312
CAS No.: 884494-33-1
M. Wt: 257.43 g/mol
InChI Key: KNGPAZKKHRTDEM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-5-fluoro-3-iodopyridine It is known that halogenated pyridines, such as this compound, often interact with various biological targets due to the presence of reactive halogen atoms and the aromatic pyridine ring .

Mode of Action

The mode of action of This compound involves its interaction with its targets through its reactive halogen atoms. The compound can act as both a nucleophile and an electrophile, thanks to its halogen atoms . This dual reactivity allows it to participate in a variety of chemical transformations.

Biochemical Pathways

The specific biochemical pathways affected by This compound Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring

Pharmacokinetics

The pharmacokinetics of This compound The presence of fluorine in the molecule could potentially enhance its bioavailability, as fluorine atoms are often introduced into pharmaceuticals to improve their physical, biological, and environmental properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the rate of its reactions may be influenced by temperature, pH, and the presence of other chemical species Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen

Properties

IUPAC Name

2-chloro-5-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPAZKKHRTDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640091
Record name 2-Chloro-5-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-33-1
Record name 2-Chloro-5-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-fluoro-3-iodopyridine
Reactant of Route 2
2-Chloro-5-fluoro-3-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoro-3-iodopyridine
Reactant of Route 4
2-Chloro-5-fluoro-3-iodopyridine
Reactant of Route 5
2-Chloro-5-fluoro-3-iodopyridine
Reactant of Route 6
2-Chloro-5-fluoro-3-iodopyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.